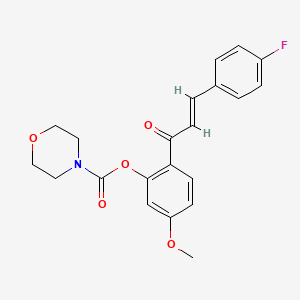
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine moieties.
Reduction: Reduction reactions could be used to modify the quinazoline core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chloro and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.
Medicine
In medicine, compounds like this one are studied for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action for 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family with similar structures.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Phenethyl Derivatives: Compounds with the phenethyl group.
Uniqueness
The uniqueness of 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.
属性
CAS 编号 |
892282-99-4 |
|---|---|
分子式 |
C28H27ClN4O3 |
分子量 |
503 |
IUPAC 名称 |
7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H27ClN4O3/c1-19-7-9-22(29)18-25(19)31-13-15-32(16-14-31)26(34)21-8-10-23-24(17-21)30-28(36)33(27(23)35)12-11-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3,(H,30,36) |
InChI 键 |
GBSUQOFLSOYYFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


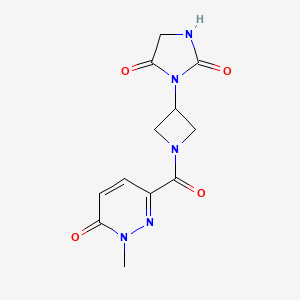
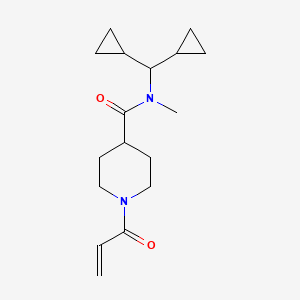

![5-ethoxy-3-(3-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690918.png)
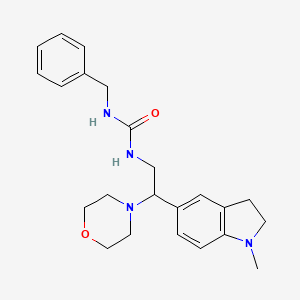
![1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2690920.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)
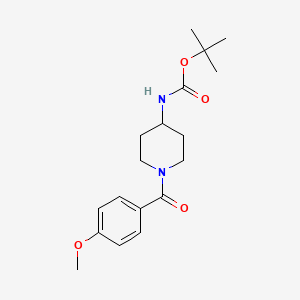
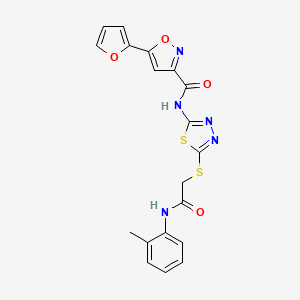
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methylbenzamide](/img/structure/B2690926.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)
![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2690929.png)
